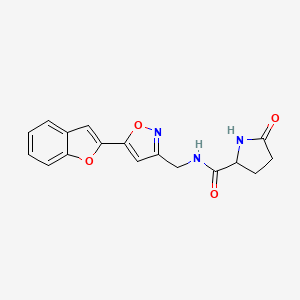

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide typically involves cyclocondensation reactions, condensation with various substituted aromatic aldehydes, or the reaction of carbohydrazones with thioglycolic acid in DMF. For example, a series of innovative derivatives were synthesized by cyclocondensation reaction of various carbohydrazones with thioglycolic acid, demonstrating the versatility of synthetic approaches for such compounds (Idrees, Kola, & Siddiqui, 2019).

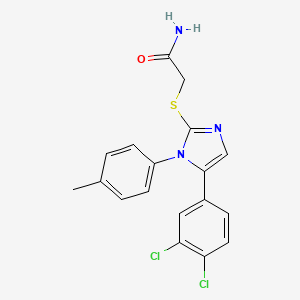

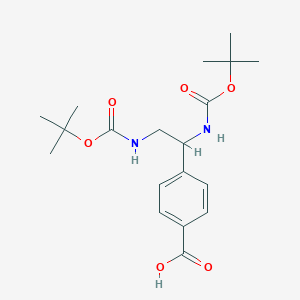

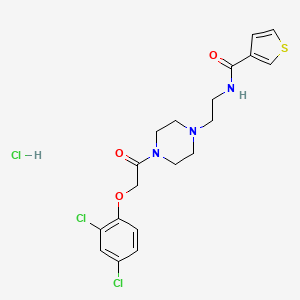

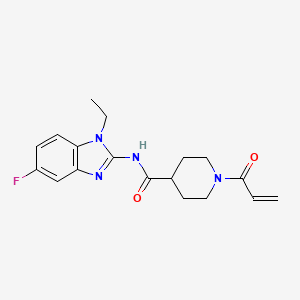

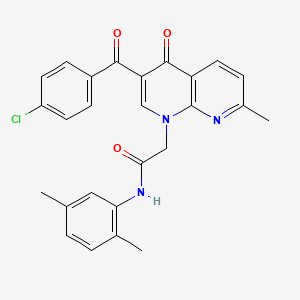

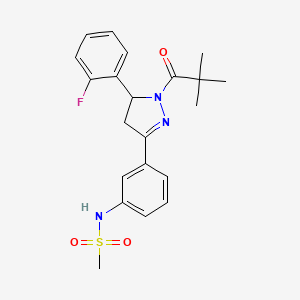

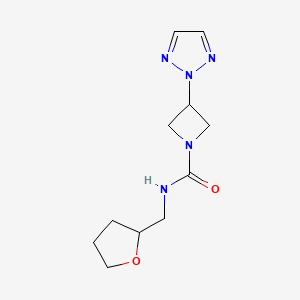

Molecular Structure Analysis

The molecular structure of compounds within this class has been confirmed through various spectral studies including IR, 1H NMR, 13C NMR, and Mass spectra, ensuring the correct identification and structural integrity of the synthesized molecules. These analytical techniques provide a comprehensive understanding of the molecular architecture and the functional groups present (Idrees, Kola, & Siddiqui, 2019).

Chemical Reactions and Properties

Compounds with benzofuran and isoxazole moieties are known to undergo various chemical reactions, contributing to their diverse chemical properties. For instance, reactions involving acrolein dimer and 1,3-dicarbonyl compounds have been used for the synthesis of 2,3-disubstituted benzofurans, highlighting the chemical reactivity of benzofuran-containing compounds (Huang et al., 2019).

Aplicaciones Científicas De Investigación

Disposition and Metabolism in Humans

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide, although not directly mentioned, can be related to the study of similar compounds and their pharmacokinetics, such as SB-649868, an orexin 1 and 2 receptor antagonist. The disposition and metabolism of SB-649868 in humans were studied, highlighting its elimination primarily through feces and minor urinary excretion. The study provided insights into the metabolism of benzofuran compounds, showing extensive metabolism with negligible amounts excreted unchanged. This research is crucial for understanding the pharmacokinetics of similar compounds (Renzulli et al., 2011).

Antibacterial and Antimicrobial Properties

Research on the synthesis, characterization, and antimicrobial screening of benzofuran derivatives has shown significant promise. For instance, a study on novel series of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties demonstrated excellent yields and significant antibacterial activity against pathogenic bacteria like S. aureus and E. coli. This highlights the potential application of benzofuran compounds in developing new antibacterial agents (Idrees et al., 2020).

Antiallergic and Anti-Inflammatory Agents

Benzofuran compounds have also been explored for their antiallergic and anti-inflammatory properties. Studies have synthesized compounds with benzofuran moieties showing remarkable antiallergic activity, suggesting their potential in treating allergic reactions and inflammation. For example, certain benzofuran-7-carboxamides were identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), indicating their therapeutic potential in diseases where PARP-1 is implicated (Lee et al., 2012).

Novel Syntheses and Chemical Studies

Benzofuran derivatives have been the focus of novel synthetic routes leading to compounds with potential applications in various fields, including pharmaceuticals. The synthesis of benzofurans and tetrahydrobenzofurans from acrolein dimer and 1,3-dicarbonyl compounds using N-bromosuccinimide as an oxidizing agent is one such example, underscoring the versatility and reactivity of benzofuran scaffolds in chemical synthesis (Huang et al., 2019).

Propiedades

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c21-16-6-5-12(19-16)17(22)18-9-11-8-15(24-20-11)14-7-10-3-1-2-4-13(10)23-14/h1-4,7-8,12H,5-6,9H2,(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFMGGPQRQKFSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-5-oxopyrrolidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-(2-azabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B2494672.png)

![3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorobenzyl)piperidine-1-carboxamide](/img/structure/B2494678.png)

![3-(2-chloro-6-fluorobenzyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2494681.png)

![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine](/img/structure/B2494685.png)